molecular formula C5H8ClN3S B2644639 5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride CAS No. 857748-65-3

5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride

Cat. No. B2644639
CAS RN: 857748-65-3
M. Wt: 177.65
InChI Key: DXTGKIAQFCVREC-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride is a chemical compound with the CAS Number: 857748-65-3 . It has a molecular weight of 177.66 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride . The InChI code is 1S/C5H7N3S.ClH/c6-5-8-7-4(9-5)3-1-2-3;/h3H,1-2H2,(H2,6,8);1H . This indicates the presence of a cyclopropyl group attached to the 5th position of a 1,3,4-thiadiazol-2-amine ring, along with a hydrochloride group.


Physical And Chemical Properties Analysis

5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride is a powder that is stored at room temperature . It has a melting point of 113-116 degrees Celsius .

Scientific Research Applications

Heterocyclic Chemistry and Pharmacological Potential

Thiadiazole compounds, including derivatives similar to "5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride," have been extensively studied for their pharmacological potential. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The synthesis and evaluation of bis-heterocyclic derivatives incorporating thiadiazole moieties have shown significant antimicrobial and anti-inflammatory activities, highlighting the versatility of these compounds in medicinal chemistry (Ravindra Kumar & Hament Panwar, 2015).

Neuroprotective and Antiproliferative Properties

Research on novel 5-N,N-disubstituted-5-amino-3-(2-oxopropyl)-1,2,4-thiadiazoles has revealed neuroprotective and antiproliferative properties, with select compounds showing good selectivity towards cancer cells. This suggests potential applications in developing antitumor therapies and exploring the mechanisms underlying these effects (A. Proshin et al., 2019).

Structural and Electronic Properties

Studies have also focused on the structural and electronic properties of thiadiazole derivatives. For example, detailed analyses using density functional theory (DFT) calculations have provided insights into the molecular structure, electronic properties, and potential applications of these compounds as nonlinear optical (NLO) materials. Such research underscores the importance of thiadiazole derivatives in materials science and their potential for various technological applications (Nagaraju Kerru et al., 2019).

Synthesis and Application in Organic Chemistry

The synthesis of thiadiazole derivatives from cyclopropane dicarboxylic acid and their subsequent characterization have provided valuable contributions to organic synthesis methodologies. These studies not only expand the chemical toolbox available to researchers but also demonstrate the potential of thiadiazole derivatives in developing novel compounds with significant biological activities (A. Sharba et al., 2005).

Anticancer Activities

Further research into 1,3,4-thiadiazole analogues has shown promising anticancer activities, with certain derivatives exhibiting significant effects against breast adenocarcinoma cells. These findings suggest a potential pathway for the development of new anticancer agents, highlighting the importance of thiadiazole derivatives in therapeutic applications (S. Krishna et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-cyclopropyl-1,3,4-thiadiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S.ClH/c6-5-8-7-4(9-5)3-1-2-3;/h3H,1-2H2,(H2,6,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTGKIAQFCVREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride

CAS RN

857748-65-3
Record name 5-cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride
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